molecular formula C36H59NO11 B1260102 Mycinamicin III

Mycinamicin III

Cat. No.: B1260102
M. Wt: 681.9 g/mol
InChI Key: FPIDCOOKEJFXFI-WKUFBULYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycinamicin III is a macrolide antibiotic intermediate isolated from the culture broth of the bacterium Micromonospora griseorubida . It is a structurally defined component within the mycinamicin complex, a group of 16-membered ring macrolides known for strong activity against Gram-positive bacteria, including certain antibiotic-resistant pathogens . In research, this compound serves as a critical biosynthetic intermediate for studying the tailoring steps in macrolide antibiotic production . It is the direct substrate for the enzyme this compound O-methyltransferase (MycF), which catalyzes the methylation of the molecule to form Mycinamicin IV . This specific reaction, along with the preceding methylation by MycE, is essential for the complete biosynthesis of the final, biologically active mycinamicin antibiotics . The compound is therefore invaluable in biochemical and microbiological studies aimed at understanding antibiotic biosynthesis pathways, enzyme kinetics and specificity of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, and the relationship between sugar moiety modification and biological activity . This product is intended for research use only and is not approved for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H59NO11

Molecular Weight

681.9 g/mol

IUPAC Name

(3E,5S,6S,7S,9R,11E,13E,15R,16R)-15-[[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxymethyl]-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

InChI

InChI=1S/C36H59NO11/c1-10-28-25(19-44-36-34(43-9)32(42)30(40)24(6)46-36)13-11-12-14-27(38)21(3)17-22(4)33(20(2)15-16-29(39)47-28)48-35-31(41)26(37(7)8)18-23(5)45-35/h11-16,20-26,28,30-36,40-42H,10,17-19H2,1-9H3/b13-11+,14-12+,16-15+/t20-,21+,22-,23+,24+,25+,26-,28+,30+,31+,32+,33+,34+,35-,36+/m0/s1

InChI Key

FPIDCOOKEJFXFI-WKUFBULYSA-N

SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)O)OC

Isomeric SMILES

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)O)OC

Canonical SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)O)OC

Origin of Product

United States

Elucidation of Mycinamicin Biosynthesis Pathways and Associated Genetic Elements

Producer Microorganisms and Genetic System Characterization

Micromonospora griseorubida A11725 as the Primary Mycinamicin Producer

The primary producer of the mycinamicin complex of antibiotics is the actinomycete Micromonospora griseorubida A11725. asm.orgelectronicsandbooks.com This strain was first isolated from a soil sample collected in Toyama Prefecture, Japan. electronicsandbooks.com Taxonomic studies revealed that strain A11725 was a novel species, leading to its designation as Micromonospora griseorubida sp. nov. electronicsandbooks.com Mycinamicins are a group of 16-membered macrolide antibiotics that demonstrate potent antibacterial activity, particularly against Gram-positive bacteria. asm.orgnih.gov The complex produced by M. griseorubida A11725 initially consisted of five identified components, Mycinamicins I, II, III, IV, and V, which were isolated from the culture broth. electronicsandbooks.com Further investigation of the culture filtrate of a mutant strain, Micromonospora griseorubida (FERM BP-705), led to the isolation of several other novel mycinamicin analogs. nih.gov

Identification of Mycinamicin III Related Compounds in Other Actinomycete Species

While Micromonospora griseorubida is the principal source of mycinamicins, the broader class of actinomycetes is a well-established and prolific source of bioactive secondary metabolites, including a wide array of macrolide antibiotics. nih.govnih.gov Genera such as Streptomyces, Saccharopolyspora, Amycolatopsis, and Actinoplanes are major producers of commercially important biomolecules. nih.gov Although these organisms produce a vast diversity of compounds, the mycinamicins themselves are specifically associated with Micromonospora griseorubida. However, other species within the Micromonospora genus have been found to produce structurally related macrolides. For example, a novel Micromonospora sp. was found to produce R176502, a bafilolide with potent antiproliferative activity. bath.ac.uk The search for novel compounds from untapped ecosystems, such as marine environments, continues to yield new actinomycete strains with the potential to produce unique bioactive molecules. nih.gov

Establishment of Host-Vector Systems for Genetic Manipulation in M. griseorubida

To facilitate the genetic analysis of mycinamicin biosynthesis and to improve production strains, the development of effective host-vector systems for Micromonospora griseorubida was essential. semanticscholar.org While such systems have been extensively developed for Streptomyces, fewer are available for Micromonospora. semanticscholar.org Early efforts included the transformation of Micromonospora protoplasts using shuttle cosmids or broad-host-range Streptomyces plasmids. nih.gov More advanced systems have since been developed, including those that allow for either autonomous replication or site-specific integration of cloned genes. nih.govnih.gov

One such system utilizes the plasmid pJTU112, a low-copy-number, self-transmissible plasmid capable of existing in both an integrated and autonomous state. nih.gov Another established method is an integrative system using an Escherichia coli plasmid vector, pSET152, which is mediated by the attP site from the Streptomyces phage ΦC31. nih.govnih.gov These vectors can be transferred from E. coli into Micromonospora via conjugation, providing a powerful tool for gene cloning, manipulation, and expression of biosynthetic gene clusters. nih.govnih.gov

Vector SystemTypeBasis of OperationTransfer Method
pJTU112-based Autonomous/IntegrativeA low-copy-number, self-transmissible plasmid from Micromonospora sp. nih.govConjugation from E. coli nih.gov
pSET152-based IntegrativeAn E. coli plasmid vector carrying the Streptomyces phage ΦC31 attP site for site-specific integration. nih.govnih.govConjugation from E. coli nih.gov

Organization and Characterization of the Mycinamicin Biosynthetic Gene Cluster

Genomic Localization and Identification of Open Reading Frames (ORFs) within the Cluster

The complete mycinamicin biosynthetic gene cluster from M. griseorubida has been sequenced, revealing a 62 kb region of DNA. nih.govresearchgate.net Analysis of this sequence identified 22 open reading frames (ORFs) whose products are responsible for the entire biosynthetic pathway of mycinamicin II, as well as for self-resistance mechanisms. nih.govresearchgate.net The cluster is systematically organized, with genes for different stages of biosynthesis grouped together. Downstream of the central polyketide synthase locus are genes dedicated to the biosynthesis of the deoxysugar desosamine (B1220255) (mydA-G and mycB). nih.govresearchgate.net Genes responsible for the biosynthesis of the sugar mycinose (B1239270) are located both upstream and downstream of the PKS locus. nih.govresearchgate.net

Table of Key Gene Loci in the Mycinamicin Biosynthetic Cluster

Gene/Locus Name Proposed Function Location Relative to PKS
mycA Polyketide Synthase (PKS) Central
mydA-G, mycB Desosamine biosynthesis Downstream
mydH Mycinose biosynthesis Downstream (between mydA and mydB)
mycCI, mycCII, mydI, mycE, mycD, mycF Mycinose biosynthesis Upstream
mycG P450-dependent hydroxylation/epoxidation Upstream

Role of the Polyketide Synthase (PKS) Locus (mycA) in Macrolactone Core Assembly

Central to the biosynthesis of mycinamicin is the Type I polyketide synthase (PKS) locus, designated mycA. nih.govresearchgate.net Type I PKSs are large, modular, multi-domain enzyme complexes that function as an assembly line to construct the polyketide backbone. wikipedia.orgnih.gov The mycA locus encodes a system of seven modules responsible for assembling the 16-membered macrolactone core of mycinamicin. nih.govresearchgate.net These seven modules are distributed across five large, multifunctional proteins (mycA1-mycA5). nih.gov

Each module is responsible for one cycle of chain elongation and minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. wikipedia.orgnih.gov The AT domain selects the appropriate extender unit (either malonyl-CoA or methylmalonyl-CoA), and the KS domain catalyzes the Claisen condensation to elongate the growing polyketide chain, which is tethered to the ACP domain. nih.gov The specific arrangement and enzymatic domains within the seven mycA modules dictate the final structure of the mycinamicin macrolactone ring. nih.govresearchgate.net

PKS LocusFeatureDescription
mycA TypeType I Polyketide Synthase nih.govresearchgate.net
Number of Modules7 nih.govresearchgate.net
Number of Proteins5 (MycA1-MycA5) nih.gov
FunctionCatalyzes the assembly of the 16-membered macrolactone core of mycinamicin. nih.govresearchgate.net
Extender UnitsUtilizes methylmalonyl-CoA as a substrate in at least four modules. nih.gov

Genes Involved in Deoxysugar Biosynthesis (Desosamine and Mycinose)

The structure of mycinamicins includes two critical deoxysugar components, desosamine and mycinose, the syntheses of which are governed by distinct sets of genes within the mycinamicin biosynthetic gene cluster in Micromonospora griseorubida.

The biosynthesis of D-desosamine is orchestrated by a group of genes designated as mydA-G and mycB. These genes are located immediately downstream of the polyketide synthase (PKS) locus in the gene cluster nih.gov.

The formation of D-mycinose is a more complex process involving several genes. These include mycCI, mycCII, mydI, mycE, mycD, and mycF nih.gov. These genes, along with mydH, are responsible for the synthesis and modification of the mycinose precursor sugars nih.govresearchgate.net. The coordinated expression of these gene sets ensures the availability of the necessary sugar components for attachment to the macrolactone core.

DeoxysugarAssociated Biosynthesis Genes
DesosaminemydA-G, mycB
MycinosemycCI, mycCII, mydI, mycE, mycD, mycF, mydH

Enzymatic Transformations Leading to this compound

The assembly of this compound occurs after the initial creation of the macrolactone ring, through a series of post-PKS tailoring steps. These steps involve the sequential action of several enzymes that modify the core structure and attach the sugar moieties.

The direct precursor to this compound in the biosynthetic pathway is Mycinamicin VI nih.govresearchgate.net. The pathway begins with the macrolactone intermediate, protomycinolide IV, which is assembled by the polyketide synthase pathway researchgate.net. A series of enzymatic modifications, including glycosylations and oxidations, convert protomycinolide IV into subsequent intermediates. Mycinamicin VI represents a key diglycosylated intermediate, which then undergoes a final modification to become this compound researchgate.netnih.gov.

The conversion of Mycinamicin VI to this compound is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, MycE nih.govnih.gov. This enzyme specifically methylates the 2''-hydroxyl group of the 6-deoxyallose sugar attached at the C-21 position of Mycinamicin VI nih.govresearchgate.net. This methylation reaction transforms the 6-deoxyallose moiety into javose, resulting in the formation of this compound nih.govresearchgate.net. In vitro studies have confirmed that MycE is highly specific for this reaction and does not catalyze further methylations nih.gov.

The first glycosylation step in the post-PKS pathway is mediated by the glycosyltransferase MycB researchgate.netsdu.edu.cn. This enzyme is proposed to catalyze the attachment of the N,N-dimethylated deoxysugar, desosamine, to the C-5 hydroxyl group of an early macrolactone intermediate researchgate.netumich.edu. This reaction yields Mycinamicin VIII, a monoglycosylated precursor, and is a critical step that primes the molecule for subsequent tailoring reactions researchgate.netnih.gov.

Following the addition of desosamine, the macrolide intermediate, Mycinamicin VIII, undergoes a crucial oxidation step. This reaction is catalyzed by the cytochrome P450 enzyme, MycCI nih.govnih.govasm.org. MycCI specifically hydroxylates the methyl group at the C-21 position of Mycinamicin VIII nih.govasm.org. The optimal activity of MycCI is dependent on the native ferredoxin, MycCII, whose gene is located adjacent to mycCI nih.govasm.org. This hydroxylation creates the attachment point for the second deoxysugar.

The final glycosylation step leading towards this compound involves the enzyme MycD, a glycosyltransferase researchgate.netsdu.edu.cn. After the C-21 position is hydroxylated by MycCI/MycCII, MycD catalyzes the addition of the second sugar, 6-deoxyallose, to this newly formed C-21 hydroxyl group researchgate.net. The resulting product of this reaction is the diglycosylated intermediate, Mycinamicin VI researchgate.net.

EnzymeFunctionSubstrateProduct
MycBCatalyzes addition of desosamineMacrolactone CoreMycinamicin VIII
MycCI/MycCIIC-21 methyl group hydroxylationMycinamicin VIIIC-21 hydroxylated intermediate
MycDCatalyzes addition of 6-deoxyalloseC-21 hydroxylated intermediateMycinamicin VI
MycE2''-O-methylation of 6-deoxyalloseMycinamicin VIThis compound

Downstream Biosynthetic Pathway from this compound

The pathway proceeding from this compound involves critical modifications catalyzed by specific enzymes, leading to the mature forms of the antibiotic. These steps include methylation of the javose sugar and subsequent oxidative reactions on the macrolactone ring.

The conversion of this compound to Mycinamicin IV is accomplished by the enzyme MycF, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. nih.govsdu.edu.cn MycF specifically targets the hydroxyl group at the C3'' position of the javose moiety attached to the macrolactone core of this compound. nih.govresearchgate.net This methylation reaction converts the javose sugar into mycinose, a di-O-methylated deoxyhexose. nih.govmdpi.com

Biochemical analyses have confirmed that MycF possesses high substrate specificity for this reaction. nih.gov The preceding step in the pathway, the methylation of the C2''-OH group of 6-deoxyallose to form the javose in this compound, is catalyzed by a different O-methyltransferase, MycE. nih.govresearchgate.net Studies have shown that MycF is responsible for the second methylation event, completing the formation of the mycinose sugar and yielding Mycinamicin IV. nih.govsdu.edu.cn This step is essential, as the subsequent oxidative tailoring by the enzyme MycG is significantly more effective on substrates containing the fully methylated mycinose sugar. nih.gov

MycG is a versatile cytochrome P450 monooxygenase that performs both hydroxylation and epoxidation reactions on mycinamicin intermediates. nih.govnih.govbrandeis.eduresearchgate.net While its primary substrate is Mycinamicin IV, MycG can also act on this compound, albeit with marginal activity. nih.govresearchgate.net The presence of the dimethoxylated mycinose sugar in Mycinamicin IV, as opposed to the monomethoxy javose in this compound, is a key recognition element for efficient binding and catalysis by MycG. nih.govbrandeis.edubohrium.com

When this compound does act as a substrate, MycG can catalyze its hydroxylation at the C-14 position to produce Mycinamicin IX, or its epoxidation at the C12-C13 double bond. nih.gov However, these conversions occur in trace amounts both in vitro and in vivo, as evidenced by the analysis of mutants deficient in the mycF gene. nih.gov The inefficiency of MycG with this compound underscores the importance of the ordered pathway, where MycF-mediated methylation precedes the oxidative steps. nih.govbrandeis.edubohrium.com

The terminal and most prominent products of the mycinamicin pathway, such as Mycinamicin II and Mycinamicin I, are formed through the sequential or alternative actions of the MycG enzyme on Mycinamicin IV. nih.gov The primary pathway involves two sequential oxidation steps catalyzed by MycG:

Hydroxylation: MycG first hydroxylates Mycinamicin IV at the C-14 position to produce Mycinamicin V. researchgate.netresearchgate.net

Epoxidation: Subsequently, MycG catalyzes the epoxidation of the C12-C13 double bond of Mycinamicin V to yield Mycinamicin II, the final product in this sequence. researchgate.netresearchgate.net

Alternatively, MycG can directly epoxidize Mycinamicin IV at the C12-C13 position, leading to the formation of a shunt metabolite, Mycinamicin I. nih.gov However, once Mycinamicin I is formed, it cannot be further hydroxylated by MycG at the C-14 position, meaning the pathway to Mycinamicin II is terminated. researchgate.netresearchgate.net This dual functionality and the branching of the pathway highlight MycG's central role in the structural diversification of mycinamicin antibiotics. nih.gov

This compound Downstream Biosynthetic Pathway

Starting SubstrateEnzymeReaction TypeProduct(s)
This compoundMycF3''-O-MethylationMycinamicin IV
Mycinamicin IVMycGC-14 HydroxylationMycinamicin V
Mycinamicin VMycGC12-C13 EpoxidationMycinamicin II
Mycinamicin IVMycGC12-C13 EpoxidationMycinamicin I
This compoundMycGC-14 HydroxylationMycinamicin IX (trace)

Functional and Structural Characterization of Biosynthetic Enzymes

The efficiency and specificity of the mycinamicin biosynthetic pathway are dictated by the unique properties of its enzymes, particularly the cytochrome P450s that perform key oxidative modifications.

The mycinamicin gene cluster encodes two crucial P450 enzymes, MycCI and MycG. nih.govnih.gov These heme-containing monooxygenases catalyze a range of oxidative reactions through a complex catalytic cycle that involves the activation of molecular oxygen. nih.govnih.govresearchgate.net

MycCI is characterized by its high substrate specificity and regioselectivity. It functions early in the post-polyketide synthase pathway, specifically catalyzing the hydroxylation of the C-21 methyl group of Mycinamicin VIII. nih.govnih.gov

MycG , in contrast, demonstrates broader substrate acceptance and multifunctional catalytic activity. nih.govbrandeis.edubohrium.com It is one of the few P450 monooxygenases known to catalyze both hydroxylation and epoxidation reactions physiologically. nih.govnih.gov MycG's substrate specificity is highly dependent on the methylation state of the deoxysugar attached at C-21. nih.govnih.gov It preferentially binds and oxidizes Mycinamicin IV, which contains the dimethoxylated mycinose sugar. nih.gov The hydrophobicity of the mycinose moiety is critical for proper positioning of the macrolactone ring within the enzyme's active site, facilitating the sequential C-14 hydroxylation and C12-C13 epoxidation. nih.gov The catalytic mechanism involves the formation of a highly reactive heme iron-oxygen intermediate, often referred to as Compound I, which is responsible for abstracting a hydrogen atom from the substrate to initiate the oxidation. mdpi.comnih.gov

Functional Summary of MycCI and MycG

EnzymeClassPrimary SubstrateRegioselectivityCatalytic Action(s)
MycCICytochrome P450Mycinamicin VIIIC-21Methyl Hydroxylation
MycGCytochrome P450Mycinamicin IVC-14, C12-C13Hydroxylation & Epoxidation

Cytochrome P450 enzymes, particularly bacterial Class I systems like MycCI, require electron transport proteins to transfer electrons from NAD(P)H to the heme center for the activation of molecular oxygen. nih.govnih.gov In the mycinamicin pathway, the optimal activity of MycCI is dependent on its native redox partner, a ferredoxin named MycCII. nih.govnih.gov

Ferredoxins are small iron-sulfur proteins that function as electron carriers. nih.gov MycCII facilitates the catalytic cycle of MycCI by shuttling electrons necessary for the reduction of the heme iron. nih.govnih.gov This interaction is typically specific, involving electrostatic and hydrophobic interactions between the surfaces of the two proteins to ensure efficient electron transfer. nih.gov In contrast, the catalytic activity of MycG is not supported by MycCII, indicating it relies on a different, yet-to-be-fully-characterized redox system. nih.gov

Cytochrome P450 Enzymes (MycCI, MycG): Substrate Specificity, Regioselectivity, and Catalytic Mechanisms.

Structural Insights into MycG's Multifunctionality in Hydroxylation and Epoxidation

MycG is a notable cytochrome P450 monooxygenase from Micromonospora griseorubida that plays a crucial role in the terminal steps of mycinamicin biosynthesis. nih.govnih.govresearchgate.net Unlike many P450 enzymes that are strictly specific in their catalytic action, MycG exhibits remarkable multifunctionality, sequentially catalyzing both hydroxylation and epoxidation on the 16-membered macrolide core. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Specifically, it hydroxylates the tertiary allylic C-14 position of mycinamicin IV to produce mycinamicin V, which is then epoxidized at the C12-C13 olefin to yield the final product, mycinamicin II. researchgate.netresearchgate.net

Structural characterization of MycG, both in its ligand-free form and in complex with various native metabolites, has provided significant insights into its catalytic versatility and substrate recognition mechanisms. nih.govnih.govresearchgate.net X-ray crystallography and paramagnetic NMR relaxation measurements have been instrumental in elucidating these properties. nih.gov A key finding is the critical role of the dimethoxylated mycinose sugar attached to the macrolide. nih.govnih.govresearchgate.netresearchgate.net The two methoxy (B1213986) groups on this sugar act as molecular sensors, facilitating the initial recognition and binding of the substrate to the enzyme. nih.govnih.govresearchgate.netresearchgate.net

This recognition is highly specific; MycG shows significantly reduced activity towards this compound, a precursor that possesses a monomethoxylated javose sugar instead of the dimethoxylated mycinose. nih.govnih.govresearchgate.netresearchgate.net Although this compound can be hydroxylated in trace amounts, the efficiency is markedly lower, highlighting the importance of the second methoxy group for productive substrate binding. researchgate.net

The catalytic sequence is strictly ordered. MycG must perform the C-14 hydroxylation before the C12-C13 epoxidation. If epoxidation occurs first, as in the conversion of mycinamicin IV to mycinamicin I, the subsequent hydroxylation at C-14 is completely abolished, effectively terminating the pathway. nih.govresearchgate.netasm.org This strict ordering suggests a complex interplay between substrate binding, positioning within the active site, and the catalytic cycle of the enzyme. nih.govresearchgate.net Molecular modeling based on structural data suggests that the substrate must penetrate the active site to a sufficient depth, placing the target C-H or C=C bonds in close proximity to the heme iron for oxidation to occur. nih.gov

Table 1: Catalytic Reactions of MycG

Substrate Reaction Product
Mycinamicin IV C-14 Hydroxylation Mycinamicin V
Mycinamicin V C12-C13 Epoxidation Mycinamicin II
Mycinamicin IV C12-C13 Epoxidation Mycinamicin I
This compound C-14 Hydroxylation C-14-hydroxy-M-III (M-IX)

O-Methyltransferases (MycE, MycF): Regiospecificity and Substrate Preferences

The biosynthesis of the mycinose sugar, a critical recognition element for the P450 monooxygenase MycG, involves two sequential and highly specific O-methylation steps catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferases, MycE and MycF. nih.govnih.gov These enzymes are responsible for the stepwise methylation of a 6-deoxyallose moiety attached to the macrolide core. nih.gov

The order of these methylation events has been unambiguously determined through in vitro assays. nih.gov The process begins with MycE, which exhibits strict regiospecificity by methylating the C2''-hydroxyl group of the 6-deoxyallose sugar on mycinamicin VI, producing this compound. nih.gov MycE is incapable of performing a second methylation on the same sugar. nih.gov

Following the action of MycE, MycF catalyzes the second methylation step. MycF specifically targets the C3''-hydroxyl group of the javose moiety (the 2''-O-methylated 6-deoxyallose) in this compound to generate mycinamicin IV. nih.gov Both MycE and MycF demonstrate high substrate specificity. nih.gov For instance, once mycinamicin IV is formed with the fully dimethylated mycinose sugar, it is no longer a substrate for either methyltransferase, even though a free hydroxyl group remains at the C4'' position. nih.govumich.edu

Bioinformatic analyses show that while MycE and MycF both belong to a family of O-methyltransferases involved in deoxysugar biosynthesis, they share low sequence identity (11.3%), suggesting they may have evolved from different ancestors. nih.govsdu.edu.cn Their optimal catalytic activities are dependent on the presence of Mg²⁺ ions. nih.gov

Table 2: O-Methyltransferase Reactions in Mycinamicin Biosynthesis

Enzyme Substrate Site of Methylation Product
MycE Mycinamicin VI C2''-OH of 6-deoxyallose This compound

The high regiospecificity and substrate specificity of MycF, a member of the TylF family of sugar O-methyltransferases, are governed by precise structural features within its active site. nih.gov A series of crystal structures of MycF—including the apoenzyme and complexes with the cofactor S-adenosyl homocysteine (SAH), its natural substrate (this compound), and the product (mycinamicin IV)—have revealed the molecular basis for its function. nih.gov

A key structural insight is that the binding of the methyl donor, SAM, induces a significant conformational change in the enzyme. nih.gov This change orders the protein structure, effectively creating a well-defined binding pocket for the macrolide substrate. nih.gov Within this newly formed active site, a bound metal ion plays a crucial role in correctly positioning the substrate for catalysis, ensuring that the methyl group from SAM is transferred specifically to the 3'-hydroxyl group of the javose sugar. nih.gov

The structural data for MycF provides a framework for understanding how different members of the MycF/TylF family achieve their specific regiospecificity (e.g., 3'-O-methylation vs. 4'-O-methylation). By comparing the MycF substrate complex with models of homologous enzymes, specific active site residues have been identified that correlate with and direct the regiochemistry of the methyltransfer reaction. nih.gov This structural understanding creates a classification system that can aid in predicting the function of newly discovered enzymes in this family from other secondary metabolite pathways. nih.gov

The detailed structural and functional knowledge of the MycF enzyme provides a powerful platform for protein engineering aimed at generating novel mycinamicin analogues. nih.gov The precise control of methylation patterns on sugar moieties is a key strategy for altering the biological properties of natural products.

The utility of a structure-guided approach has been demonstrated through targeted mutagenesis of MycF. The enzyme naturally exhibits strict specificity for a substrate already containing a methoxy group at the 2'-position. However, by introducing a single amino acid substitution in the active site, researchers were able to relax this substrate specificity. nih.gov The engineered MycF variant was capable of accepting an unnatural substrate that lacked the 2'-methoxy group. nih.gov

Crucially, while the substrate specificity was broadened, the enzyme's strict regiospecificity was maintained, still delivering the methyl group to the 3'-hydroxyl position. This engineered enzymatic reaction resulted in the successful production of a new mycinamicin analogue containing a novel methylation pattern. nih.gov This work underscores the potential of using high-resolution structural information to rationally re-engineer biosynthetic enzymes, facilitating the chemoenzymatic synthesis of new, complex molecules with potentially altered or improved therapeutic properties. nih.gov

Molecular Basis of Mycinamicin Action on Bacterial Ribosomal Protein Synthesis

General Mechanisms of Macrolide Inhibition of Protein Synthesis

The inhibitory action of macrolides on bacterial protein synthesis is a well-established phenomenon, primarily centered on their interaction with the large ribosomal subunit. patsnap.comasm.org

Macrolide antibiotics, including mycinamicins, bind to the 50S subunit of the bacterial ribosome. patsnap.comnih.govontosight.ai This large subunit is responsible for the crucial function of peptide bond formation during the elongation phase of protein synthesis. exlibrisgroup.comweizmann.ac.il The binding site for macrolides is located within the 23S ribosomal RNA (rRNA) component of the 50S subunit, a key structural and catalytic element of the ribosome. patsnap.commdpi.com Specifically, these antibiotics position themselves in the nascent peptide exit tunnel (NPET), a channel through which the newly synthesized polypeptide chain emerges from the ribosome. researchgate.netnih.govnih.gov This strategic placement allows them to interfere directly with the process of protein elongation. Some macrolides have also been shown to inhibit the formation of the 50S ribosomal subunit itself, presenting a secondary mechanism of action. asm.orgnih.gov

By binding within the NPET, macrolides physically obstruct the path of the growing polypeptide chain. patsnap.comasm.orgresearchgate.net This steric hindrance prevents the nascent peptide from progressing through the tunnel, effectively halting protein synthesis. nih.govnih.gov The specific interactions between the macrolide molecule and the rRNA nucleotides lining the tunnel determine the precise nature and strength of this blockage. nih.gov Furthermore, the binding of macrolides within the NPET can allosterically affect the peptidyl transferase center (PTC), the active site for peptide bond formation. asm.orgpnas.org This allosteric modulation can further contribute to the inhibition of protein synthesis. The ability of different macrolides to obstruct the NPET varies, influencing their antibacterial potency and spectrum. researchgate.net

Specific Molecular Interactions of Mycinamicins with the Ribosome

The interaction of mycinamicins with the ribosome is characterized by a network of specific contacts with ribosomal RNA, primarily within domains II and V of the 23S rRNA. researchgate.net These interactions are crucial for the stable binding of the antibiotic and its inhibitory function.

Structural studies have identified several key rRNA nucleotides that form the binding pocket for mycinamicins within the NPET. researchgate.net A critical interaction occurs between the C2 hydroxyl group of the desosamine (B1220255) sugar moiety of mycinamicin and the N1 of adenosine (B11128) 2058 (A2058) in domain V of the 23S rRNA. nih.govresearchgate.net This hydrogen bond is a hallmark of macrolide binding. Other nucleotides in domain V that interact with the macrolactone ring and the desosamine sugar through Van der Waals forces include A2059, A2062, G2505, and U2609. researchgate.net Additionally, nucleotides in domain II, such as U746, G748, A751, and A752, which are part of the NPET wall, also engage in Van der Waals interactions with the mycinose (B1239270) sugar. researchgate.net The base pair formed between A752 and U2609 has been shown to be important for the binding of some macrolides. pnas.org

The binding of mycinamicins to the ribosome is stabilized by a combination of hydrogen bonds and Van der Waals interactions involving its different components. researchgate.net

Desosamine: The desosamine sugar plays a pivotal role in anchoring the antibiotic to the ribosome. A crucial hydrogen bond is formed between the C2 hydroxyl of desosamine and the N1 position of A2058 of the 23S rRNA. nih.govresearchgate.net The desosamine sugar and the macrolactone ring also establish multiple Van der Waals contacts with nucleotides A2058, A2059, A2062, and G2505. researchgate.net

Mycinose: The mycinose sugar extends into a different region of the NPET and forms a hydrogen bond between its C4 hydroxyl group and the O6 of nucleotide A752. researchgate.net It also participates in Van der Waals interactions with residues U746, G748, and A751 in domain II of the 23S rRNA. researchgate.net

These interactions are summarized in the table below:

Mycinamicin ComponentInteracting rRNA Nucleotide (E. coli numbering)Interaction Type
Desosamine (C2-hydroxyl)A2058 (N1)Hydrogen Bond
Mycinose (C4-hydroxyl)A752 (O6)Hydrogen Bond
Desosamine and Macrolactone RingA2058, A2059, A2062, G2505Van der Waals
U2609, U/C2611Van der Waals
MycinoseU746, G748, A751, A752Van der Waals

Structural analyses of Mycinamicin I, II, and IV in complex with the Deinococcus radiodurans 50S ribosomal subunit reveal that all three compounds bind in a very similar orientation within the upper part of the NPET. researchgate.netresearchgate.net The core interactions, including the hydrogen bonds formed by the desosamine and mycinose sugars, are conserved among the three derivatives. researchgate.net

The table below provides a comparative overview of the key binding interactions for Mycinamicin I, II, and IV.

Mycinamicin DerivativeKey Hydrogen Bonds with 23S rRNAPrimary van der Waals Interaction RegionsObserved Binding Orientation
Mycinamicin IDesosamine C2-OH with A2058 N1; Mycinose C4-OH with A752 O6Domain V (A2058, A2059, A2062, G2505); Domain II (U746, G748, A751)Similar to II and IV, in the upper NPET
Mycinamicin IIDesosamine C2-OH with A2058 N1; Mycinose C4-OH with A752 O6Domain V (A2058, A2059, A2062, G2505); Domain II (U746, G748, A751)Similar to I and IV, in the upper NPET
Mycinamicin IVDesosamine C2-OH with A2058 N1; Mycinose C4-OH with A752 O6Domain V (A2058, A2059, A2062, G2505); Domain II (U746, G748, A751)Similar to I and II, in the upper NPET

Influence of Macrolactone Ring Substituents on Ribosome Interaction and Nascent Chain Progression

The antibacterial action of Mycinamicin III and related 16-membered macrolides is critically dependent on the specific chemical substituents attached to the macrolactone ring. These groups dictate the molecule's orientation and binding affinity within the nascent peptide exit tunnel (NPET) of the bacterial ribosome, ultimately influencing its ability to halt protein synthesis. nih.gov The mechanism of action for any given macrolide is determined by the precise location of its sugar moieties and the functional groups on the macrolactone ring, which affect interactions with the ribosomal RNA (rRNA) nucleotides lining the exit tunnel. nih.govresearchgate.net

Key Substituent Interactions

Detailed structural and biochemical studies reveal that specific substituents on the mycinamicin scaffold have distinct roles in mediating the interaction with the ribosome.

The C-5 Desosamine Sugar: A cornerstone of mycinamicin's interaction with the ribosome is the desosamine sugar attached at the C-5 position of the lactone ring. nih.gov A crucial hydrogen bond forms between the C2 hydroxyl group of the desosamine moiety and the N1 imine of rRNA nucleotide A2058 (E. coli numbering). nih.govexlibrisgroup.com This interaction is vital for anchoring the antibiotic within its binding pocket and is a key determinant of its selectivity for prokaryotic ribosomes, as eukaryotic ribosomes possess a guanosine (B1672433) (G2058) at the equivalent position, which prevents this bond from forming. nih.govexlibrisgroup.com

C12-C14 Macrolactone Substituents: Comparative structural analyses of Mycinamicin I, II, and IV complexed with the ribosome have shown that substituents on the C12-C14 region of the macrolactone ring are less critical for the primary interactions with the ribosome. exlibrisgroup.com This portion of the antibiotic is oriented toward the central void of the exit tunnel, leading to minimal direct contact with the tunnel walls. exlibrisgroup.com This is distinct from other 16-membered macrolides, such as tylosin (B1662201), where a C-6 aldehyde group is crucial for potent binding, a feature not present in the mycinamicin family. asm.org

Effect on Nascent Chain Progression

The cumulative effect of these substituent-driven interactions is the physical constriction of the NPET. nih.gov By binding within this tunnel, this compound acts as a physical barrier, interfering with the progression of the elongating polypeptide chain. nih.govweizmann.ac.il This steric hindrance prevents the nascent protein from traversing the tunnel, which in turn stalls translation and leads to the inhibition of bacterial protein synthesis. frontiersin.orgyoutube.com The specific nature of the substituents on the macrolactone ring, particularly the extended sugar groups, dictates the precise positioning of the antibiotic and the effectiveness of the tunnel blockade. exlibrisgroup.com

Research Findings on Mycinamicin Substituents

The following table summarizes the key substituents of this compound and related compounds, highlighting their influence on ribosomal interaction.

CompoundKey Macrolactone Ring Substituent(s)Influence on Ribosome Interaction/Activity
This compound Features a javose sugar (monomethoxy) at the C-21 position (via C-14). sdu.edu.cnA biosynthetic precursor; the javose sugar contributes to the overall steric block of the NPET. It is a poor substrate for subsequent enzymatic modifications. sdu.edu.cn
Mycinamicin IV C-14 hydroxylated version of this compound. sdu.edu.cnThe C-14 hydroxylation is a subsequent biosynthetic step. Structural studies show C12-C14 substituents have a minor role in ribosome interaction as they face the tunnel void. exlibrisgroup.com
Mycinamicin I / II Major products from industrial strains. nih.govStructural studies confirm binding in the NPET, with the desosamine sugar forming a key H-bond with A2058. nih.govexlibrisgroup.com
Tylosin Possesses a C-6 ethylaldehyde side chain. asm.orgThe aldehyde group is critical for potent ribosome binding and antibacterial activity, forming a reversible covalent bond with nucleotide A-2062. asm.org

Structure Activity Relationship Sar Studies for Mycinamicin Iii and Its Analogues

Methodological Approaches in Structure-Activity Relationship Studies

SAR investigations of Mycinamicin III employ a combination of sophisticated computational techniques and established experimental methods to probe the molecule's function at an atomic level.

Computational approaches have become indispensable for elucidating the complex interactions between mycinamicin compounds and their enzymatic targets. Molecular dynamics (MD) simulations, in particular, have provided significant insights into the behavior of this compound in the active site of cytochrome P450 enzymes like MycG. researchgate.netnih.gov MycG is responsible for the final oxidative tailoring steps in the mycinamicin biosynthetic pathway, but it shows significantly reduced activity toward this compound compared to its successor, Mycinamicin IV. nsf.govsdu.edu.cn

MD and metadynamics simulations have revealed the existence of a hydrophobic sugar-binding pocket within MycG that is not apparent in static crystal structures. nsf.gov These simulations demonstrated that the binding of the more hydrophobic dimethoxylated mycinose (B1239270) sugar of Mycinamicin IV is more favorable in this pocket than the monomethoxylated javose sugar of this compound. nsf.gov This difference in binding affinity helps explain the enzyme's substrate specificity and the poor functional turnover of this compound. nsf.govmdpi.com Computational studies have successfully modeled how the substrate's orientation within the enzyme's active site dictates reactivity, providing a molecular basis for the observed chemo- and regioselectivity. nih.govnsf.gov

Computational MethodSystem StudiedKey FindingsReference
Molecular Dynamics (MD) & Metadynamics SimulationsMycG enzyme in complex with this compound and Mycinamicin IVIdentified a hydrophobic sugar-binding pocket responsible for substrate recognition and specificity. Explained the reduced activity of MycG toward this compound due to less favorable binding of the javose sugar. nsf.gov
MD Simulations with NMR RestraintsSolution structure of Mycinamicin IV-bound MycGGenerated a solution structural ensemble of the enzyme-substrate complex, revealing dynamic perturbations upon substrate binding that differ from static crystal structures. nih.gov
Computational Docking & MD SimulationsMycinamicin intermediates (like M-VIII, a precursor) with P450 enzymes (MycCI)Modeled the initial binding poses of substrates in enzyme active sites to understand the structural basis for subsequent oxidation reactions. researchgate.net

Experimental approaches are fundamental to validating computational predictions and exploring SAR. A key strategy involves the genetic manipulation of the mycinamicin-producing organism, Micromonospora griseorubida. By creating disruption mutants, specific biosynthetic steps can be blocked, leading to the accumulation of intermediates like this compound. ebi.ac.ukresearchgate.net For example, disrupting the mycF gene, which encodes the O-methyltransferase responsible for converting this compound to Mycinamicin IV, results in strains that primarily produce this compound. ebi.ac.ukresearchgate.net

These accumulated intermediates can then be isolated and used as substrates in in vitro assays with purified biosynthetic enzymes, such as MycG, to quantify reaction efficiency and substrate specificity. nih.govsdu.edu.cn Furthermore, protein engineering techniques have been applied to modify the substrate specificity of biosynthetic enzymes. Crystal structures of the O-methyltransferase MycF in complex with its substrate (this compound) and product (Mycinamicin IV) have enabled the targeted mutation of active site residues. nih.govrcsb.org This approach has successfully created enzyme variants with relaxed substrate specificity, demonstrating the potential for chemoenzymatic synthesis of novel mycinamicin analogues containing modified sugars. nih.govacs.org

Molecular Features Influencing Mycinamicin Bioactivity and Ribosomal Interactions

The antibacterial activity of mycinamicins is a direct result of their ability to bind to the bacterial ribosome and inhibit protein synthesis. nih.gov This interaction is highly dependent on the specific molecular features of the antibiotic, including its sugar moieties, methylation patterns, and macrolactone ring structure.

Mycinamicins are diglycosylated macrolides, featuring a desosamine (B1220255) sugar and a second deoxysugar attached to the 16-membered macrolactone ring. nih.gov Both sugars are essential for biological activity. nih.govsdu.edu.cn The desosamine sugar, common to many macrolides, acts as a crucial anchor, facilitating productive binding within the active sites of biosynthetic enzymes and at the bacterial ribosome. nih.govsdu.edu.cn

The second sugar—javose in this compound and mycinose in Mycinamicin IV—plays a critical role in both enzymatic recognition and ribosomal interaction. sdu.edu.cnnih.gov Macrolides inhibit protein synthesis by binding within the nascent peptide exit tunnel (NPET) of the large ribosomal subunit, and the specific nature of the sugar moieties influences interactions with ribosomal RNA (rRNA) that line the tunnel. nih.gov In the context of biosynthesis, the cytochrome P450 enzyme MycG shows a strong preference for substrates containing the dimethoxylated mycinose over the monomethoxylated javose of this compound. mdpi.comnih.gov This indicates that the second sugar serves as a key recognition element, with mycinose being more favorable for positioning the macrolide correctly for subsequent oxidative reactions. sdu.edu.cnmdpi.com

The sequential O-methylation of the second sugar moiety is a critical factor governing the later stages of mycinamicin biosynthesis. acs.org The pathway proceeds in an ordered fashion: the enzyme MycE first methylates the 2''-hydroxyl group of a 6-deoxyallose sugar attached to the macrolactone (on Mycinamicin VI), producing the javose moiety of this compound. nih.govnih.gov Subsequently, the enzyme MycF methylates the 3''-hydroxyl group of javose to yield the fully methylated mycinose sugar found on Mycinamicin IV. ebi.ac.uknih.gov

This stepwise methylation significantly impacts the substrate's properties and its recognition by the next enzyme in the pathway, MycG. nih.gov The activity of MycG is directly related to the extent of this methylation. nih.govsdu.edu.cn Mycinamicin VI, with an unmethylated sugar, is a very poor substrate for MycG. nih.gov The first methylation, creating this compound, slightly improves its acceptance by the enzyme, but conversion remains low. sdu.edu.cnnih.gov The second methylation, yielding Mycinamicin IV, imparts a pronounced effect, making it the optimal substrate for MycG-mediated hydroxylation and epoxidation. nih.govsdu.edu.cn It is proposed that these methylations decrease the polarity of the sugar, allowing it to be more readily accepted by a putative hydrophobic binding pocket in MycG. nsf.govsdu.edu.cn The two methoxy (B1213986) groups on mycinose have been described as "sensors" that mediate initial recognition and discriminate between closely related substrates. sdu.edu.cn

Table 2: Influence of Stepwise O-Methylation on Substrate Activity

CompoundSugar at C-21Methylation StateReactivity with MycG EnzymeReference
Mycinamicin VI6-DeoxyalloseUnmethylated (2''-OH, 3''-OH)Very poor substrate ebi.ac.uknih.gov
This compoundJavoseMonomethylated (2''-OCH3, 3''-OH)Poor substrate, low conversion sdu.edu.cnnih.gov
Mycinamicin IVMycinoseDimethylated (2''-OCH3, 3''-OCH3)Optimal substrate nih.govsdu.edu.cn

The mechanism of action for macrolide antibiotics is defined by the collective interactions of the macrolactone ring and its appended sugars with the bacterial ribosome. nih.gov Specific functional groups on the macrolactone ring contribute to the precise positioning of the drug within the ribosomal exit tunnel. nih.gov For the mycinamicin series, key late-stage modifications to the macrolactone include hydroxylation at the C-14 position and epoxidation of the C12-C13 double bond, both catalyzed by the enzyme MycG. researchgate.netnih.gov

However, these modifications occur efficiently only after this compound has been converted to Mycinamicin IV. Structural studies of the MycG-Mycinamicin III complex reveal that the macrolactone ring of this compound binds in an orientation where the reactive C-14 and C12-C13 centers are not properly exposed to the enzyme's catalytic heme iron. mdpi.comresearchgate.net This non-productive binding mode is a direct consequence of the javose sugar being a less effective recognition element compared to mycinose. mdpi.com Therefore, the structure-activity relationship for this compound is significantly defined by its macrolactone core lacking the final oxidative modifications, a state that is enforced by the methylation status of its javose sugar. sdu.edu.cn

Elucidating Specificity and Regiochemistry in Biosynthetic Enzyme-Mediated Modifications

The biosynthesis of mycinamicins involves a series of intricate, enzyme-mediated modifications that are crucial for their biological activity. These tailoring reactions, which include glycosylation, methylation, and oxidation, are characterized by a high degree of substrate specificity and regiochemistry, ensuring the precise assembly of the final bioactive compounds. pdbj.orgnih.gov Key enzymes in this pathway, particularly the O-methyltransferases MycE and MycF and the cytochrome P450 monooxygenases MycCI and MycG, play pivotal roles in this process. umich.edu

The O-methyltransferases MycE and MycF are responsible for the stepwise methylation of the 6-deoxyallose sugar moiety attached to the mycinamicin core. nih.gov MycE initiates this process by catalyzing the methylation of the 2'-hydroxyl group of mycinamicin VI to produce this compound, which contains a javose sugar. nih.gov Subsequently, MycF acts specifically on this compound to methylate the 3'-hydroxyl group, yielding mycinamicin IV, which now contains the fully methylated mycinose sugar. nih.gov This ordered and highly specific sequence of methylation is critical, as the di-O-methylated mycinose is essential for the subsequent oxidative modifications. nih.govnih.gov Structural and functional studies have revealed that although MycE and MycF catalyze similar reactions, they possess low sequence identity and are highly selective for their respective substrates, mycinamicin VI and this compound. umich.edunih.gov Notably, MycF cannot methylate mycinamicin VI, and neither enzyme can further methylate the 4''-hydroxyl group of mycinose in mycinamicin IV, highlighting their stringent substrate and regiochemical control. umich.edunih.gov

The cytochrome P450 monooxygenase MycG is a versatile enzyme that catalyzes both hydroxylation and epoxidation reactions on the macrolactone ring. nih.govresearchgate.net However, its activity is critically dependent on the prior modifications of the deoxysugar. nih.gov MycG requires the presence of the dimethylated mycinose sugar on mycinamicin IV to efficiently catalyze the hydroxylation at C-14 and the subsequent epoxidation at C-12/C-13, leading to the formation of mycinamicin V and mycinamicin II, respectively. nih.govsdu.edu.cn This demonstrates a crucial interplay between glycosylation, methylation, and oxidation in the mycinamicin biosynthetic pathway. pdbj.orgnih.gov The two methoxy groups on the mycinose sugar act as recognition elements for MycG, discriminating between different mycinamicin intermediates. pdbj.org In M. griseorubida, MycG can recognize this compound, mycinamicin IV, and mycinamicin V as substrates, catalyzing both hydroxylation and epoxidation on these intermediates. researchgate.netnii.ac.jp However, it does not hydroxylate C-14 on mycinamicin I. researchgate.net

Another P450 enzyme, MycCI, is responsible for the hydroxylation of the C-21 methyl group of mycinamicin VIII, the initial macrolide intermediate in the post-polyketide synthase tailoring pathway. nih.govsdu.edu.cn This reaction is a prerequisite for the subsequent attachment of the deoxysugar desosamine. nih.gov Interestingly, MycCI exhibits a broader substrate scope compared to other related P450s, as it can hydroxylate 16-membered macrolactones regardless of their glycosylation state. nih.govfigshare.com

The strict substrate specificity and regioselectivity of these enzymes are fundamental to the ordered assembly of the final mycinamicin structures. The interplay between the different classes of modifying enzymes ensures that each reaction proceeds in the correct sequence, ultimately leading to the production of a diverse family of bioactive macrolide antibiotics. nih.govumich.edu

Table of Research Findings on Mycinamicin Biosynthetic Enzymes:

Enzyme Substrate(s) Product(s) Function Regioselectivity Key Findings
MycE Mycinamicin VI This compound O-methylation 2'-hydroxyl of 6-deoxyallose Initiates the methylation of the deoxysugar. nih.gov
MycF This compound Mycinamicin IV O-methylation 3'-hydroxyl of javose Completes the formation of the mycinose sugar; highly specific for its substrate. nih.gov
MycG Mycinamicin IV, Mycinamicin V, this compound Mycinamicin V, Mycinamicin II, Mycinamicin I Hydroxylation and Epoxidation C-14 (hydroxylation), C-12/C-13 (epoxidation) Activity is dependent on the dimethylated mycinose sugar. nih.govresearchgate.netnii.ac.jp
MycCI Mycinamicin VIII Hydroxylated Mycinamicin VIII C-21 methyl hydroxylation C-21 methyl group Acts on both glycosylated and non-glycosylated macrolactones. nih.govnih.gov

Synthetic and Chemoenzymatic Strategies for Mycinamicin Iii and Derivative Generation

Chemical Synthesis Approaches to Mycinamicin Macrolactone Scaffolds

Total synthesis provides a powerful platform for constructing the mycinamicin core and introducing structural variations that are inaccessible through biological methods. These strategies often focus on the efficient assembly of the complex 16-membered macrolactone ring.

The formation of the large, sterically congested 16-membered lactone core of mycinamicins is a significant chemical challenge. Researchers have developed specific macrolactonization strategies to address this. One notable method involves an unusual stannoxane-mediated transesterification, which facilitates the closure of the macrocycle. tu-dortmund.de This approach illustrates an underutilized possibility of forging complex macrolactone rings through transesterification under essentially neutral conditions. nih.gov These methods are critical for efficiently assembling the macrocyclic framework from linear precursors. tu-dortmund.de

Macrolactonization Strategy Description Key Features Reference
Stannoxane-mediated transesterificationA method using a tin-based reagent to catalyze the intramolecular esterification (lactonization) to form the 16-membered ring.Proceeds under mild, essentially neutral conditions, avoiding harsh reagents that could compromise the complex structure. tu-dortmund.denih.gov

The synthesis of complex macrolides like mycinamicin relies on a convergent strategy where key building blocks are synthesized separately and then coupled together. tu-dortmund.dempg.de A cornerstone of this approach is the development of a common key building block, often referred to as the "eastern" fragment, which can be produced on a large scale. tu-dortmund.denih.gov An asymmetric vinylogous Mukaiyama aldol (B89426) reaction has been successfully employed to form this crucial intermediate in high enantiomeric purity. nih.govresearchgate.netresearchgate.net

Once the common building block is obtained, its terminal alkene can be strategically modified to access different macrolide families. nih.govresearchgate.net For instance:

Wacker oxidation converts the alkene into a methyl ketone, a key functional group for the synthesis of the aldgamycin family. nih.govresearchgate.net

Catalyst-controlled branch-selective asymmetric hydroformylation transforms the alkene into a chain-extended aldehyde, which serves as a precursor for the mycinamicin family. nih.govresearchgate.net

These advanced building blocks are then joined using efficient coupling reactions. For example, the eastern carbonyl fragments are combined with their corresponding western alkyne counterparts through carbonyl addition. tu-dortmund.de Subsequent transformations, such as Sonogashira coupling, are used to further elaborate the carbon skeleton before the final macrolactonization step. nih.gov

Reaction Purpose Building Block/Fragment Reference
Asymmetric Vinylogous Mukaiyama Aldol ReactionForms a key stereotriad in a common building block on a large scale."Eastern" fragment nih.govresearchgate.netresearchgate.net
Wacker OxidationConverts a terminal alkene to a methyl ketone.Aldgamycin-type precursor nih.govresearchgate.net
Asymmetric HydroformylationConverts a terminal alkene to a branched aldehyde.Mycinamicin-type precursor nih.govresearchgate.net
Carbonyl Addition / Sonogashira CouplingJoins key fragments (e.g., eastern and western halves) to assemble the linear precursor.Linear macrocycle precursor tu-dortmund.denih.gov

A significant advancement in macrolide synthesis is the concept of a "unified" or "collective" approach. tu-dortmund.deresearchgate.netnih.govnih.gov This strategy leverages a common synthetic pathway to access a wide range of natural products from different families, such as the mycinamicins and aldgamycins, which share a conserved 16-membered core but differ in their functionalization patterns. tu-dortmund.denih.govnih.gov The power of this approach lies in the ability to create a single, advanced intermediate that can be divergently elaborated into various target molecules. nih.govresearchgate.net

This blueprint allows for the swift assembly of different macrocyclic frameworks by merging individual modules, such as carbonyl and alkyne fragments. tu-dortmund.dempg.de The subtle variations that distinguish the macrolide families are introduced through late-stage, catalyst-controlled transformations. tu-dortmund.deresearchgate.net For example, a ruthenium-catalyzed rearrangement of a secondary propargylic alcohol can forge the unsaturated ketone moiety characteristic of mycinamicin IV. tu-dortmund.de This collective strategy has proven that a large and diverse estate of 16-membered macrolide antibiotics can be accessed efficiently, showcasing the power of modern catalytic methods in natural product synthesis. researchgate.netnih.gov

Enzyme-Mediated Derivatization and Analog Production

While chemical synthesis offers great flexibility, chemoenzymatic approaches, which combine chemical synthesis with biological catalysis, harness the unparalleled selectivity of enzymes to perform complex transformations, particularly in the late stages of a synthetic route. nih.govmdpi.com

Chemoenzymatic synthesis is a powerful tool for generating structural diversity in the mycinamicin family. grantome.com This strategy often involves the chemical synthesis of a core scaffold, which is then modified by enzymes from the mycinamicin biosynthetic pathway. nih.gov Key tailoring enzymes, especially cytochrome P450 monooxygenases (P450s) and glycosyltransferases, play a crucial role in enhancing the potency of the final antibiotic. nih.govresearchgate.net

For instance, P450s like MycCI and MycG are responsible for regio- and stereospecific oxidations that install hydroxyl and epoxide functionalities on the macrolactone ring. researchgate.netnih.gov By feeding chemically synthesized or genetically engineered macrolactone precursors to systems containing these enzymes, novel derivatives can be produced. sdu.edu.cnnih.gov The relaxed substrate specificity of some of these enzymes allows them to accept and process unnatural substrates, leading to the generation of new macrolide analogs that are not found in nature. researchgate.netresearchgate.netchemrxiv.org This approach, combining the flexibility of chemical synthesis with the precision of biocatalysis, is highly effective for the structural diversification of complex natural products. researchgate.netbeilstein-journals.org

The rational design and engineering of biosynthetic enzymes offer a pathway to create novel mycinamicin analogues with potentially improved properties. tandfonline.com This approach requires a deep understanding of the structure and mechanism of the enzymes involved in the mycinamicin pathway, such as P450s and methyltransferases. researchgate.netsdu.edu.cn

Detailed in vitro characterization of enzymes like MycCI and MycG has elucidated their specific roles in the biosynthetic cascade. nih.govsdu.edu.cn MycCI acts as a C21 methyl hydroxylase on mycinamicin VIII, while the multifunctional P450 MycG catalyzes sequential C-14 hydroxylation and C12-C13 epoxidation. researchgate.netsdu.edu.cnresearchgate.net Similarly, the methyltransferases MycE and MycF perform sequential methylations on the deoxysugar moiety, and their substrate specificity dictates the order of reactions. sdu.edu.cnnih.gov

This detailed knowledge allows for targeted protein engineering. For example, by creating a single amino acid substitution in the methyltransferase MycF, its specificity was relaxed, enabling it to process an unnatural substrate and produce a new mycinamicin analog. nih.gov Such engineered biocatalysts can be employed in vivo or in vitro to expand the range of accessible macrolide structures, enabling the chemoenzymatic synthesis of novel compounds with tailored functionalities. nih.govnih.gov

Enzyme Class Native Function in Mycinamicin Biosynthesis Engineered Application Reference
MycG Cytochrome P450Catalyzes sequential C-14 hydroxylation and C12-C13 epoxidation.Diversifies structures by acting on different substrates; generates multiple products. researchgate.netnih.govsdu.edu.cnresearchgate.net
MycCI Cytochrome P450Catalyzes C-21 methyl hydroxylation of mycinamicin VIII.Exhibits broader substrate scope than homologs, allowing hydroxylation of various 16-membered macrolides. nih.govsdu.edu.cnnih.gov
MycF O-MethyltransferaseCatalyzes 3'-O-methylation of the javose sugar on mycinamicin III.A single amino acid substitution relaxed substrate specificity, enabling the production of a new mycinamicin analog. sdu.edu.cnnih.gov
MycE O-MethyltransferaseCatalyzes 2'-O-methylation of the 6-deoxyallose sugar on mycinamicin VI.Understanding its sequential action with MycF allows for controlled methylation and generation of intermediates. sdu.edu.cn

Production of Hybrid Mycinamicin Compounds through Biosynthetic Pathway Manipulation

The generation of novel macrolide antibiotics can be achieved through the strategic manipulation of biosynthetic pathways, a process often referred to as combinatorial biosynthesis. This approach involves the targeted genetic engineering of post-polyketide synthase (PKS) tailoring genes to create hybrid compounds with potentially enhanced or novel biological activities. In the context of mycinamicin, research has focused on the modification of its biosynthetic pathway and the introduction of its genetic components into other macrolide-producing organisms.

A key enzyme in the late stages of mycinamicin biosynthesis is the cytochrome P450 monooxygenase, MycG. researchgate.net This enzyme exhibits bifunctional activity, catalyzing both the hydroxylation at the C-14 position and the subsequent epoxidation at the C-12/C-13 positions of the macrolactone ring. researchgate.netnih.gov The mycinose (B1239270) sugar moiety attached to the mycinamicin precursor is a critical recognition element for MycG's catalytic activity. researchgate.netnih.gov This substrate specificity has been exploited to create hybrid macrolide antibiotics.

One successful strategy involves the introduction of the D-mycinose biosynthesis genes from Micromonospora griseorubida, the producer of mycinamicin, into other macrolide-producing strains. oup.comnih.gov For instance, when an expression plasmid containing the D-mycinose biosynthesis genes was introduced into Micromonospora rosaria, a producer of the 16-membered macrolide antibiotic rosamicin, the engineered strain produced novel mycinosyl rosamicin derivatives. oup.com Specifically, a mutant of M. rosaria with disruptions in the rosC and rosD genes, which are involved in the formation of a formyl group and an epoxide in rosamicin, produced 23-O-mycinosyl-20-deoxo-20-dihydrorosamicin, also known as IZIV. oup.com

Further manipulation of these hybrid-producing strains has led to additional novel compounds. The introduction of the mycG gene into the rosamicin-producing M. rosaria already containing the mycinose biosynthesis genes resulted in the fermentative production of 22-hydroxylated and 12,13-epoxidized forms of 23-O-mycinosyl-20-deoxo-20-dihydro-12,13-deepoxyrosamicin (IZI). researchgate.netnih.gov Interestingly, while MycG catalyzes sequential hydroxylation and epoxidation in its native mycinamicin pathway, it was observed to perform only single reactions on the hybrid substrate IZI. researchgate.netnih.gov

The flexibility of the mycinamicin biosynthetic enzymes extends to other macrolide scaffolds as well. When the plasmid carrying the D-mycinose biosynthesis genes was introduced into Micromonospora sp. FERM BP-1076, a producer of the 16-membered macrolide izenamicin, the engineered strain produced 23-O-mycinosyl-20-deoxy-izenamicin B(1) and 22-O-mycinosyl-izenamicin B(2). nih.gov The latter compound, also known as TMC-016, has been previously synthesized and is known for its strong antibacterial activity. nih.gov

These studies highlight the potential of utilizing the genetic machinery of the mycinamicin pathway, particularly the glycosylation and tailoring enzymes, to generate a diverse array of hybrid macrolide structures. The substrate flexibility of enzymes like MycG and the glycosyltransferases involved in mycinose attachment are key to the successful application of these combinatorial biosynthesis strategies.

Parent Compound ProducerGenetic ModificationHybrid Compound(s) Produced
Micromonospora rosariaIntroduction of D-mycinose biosynthesis genes; disruption of rosC and rosD23-O-mycinosyl-20-deoxo-20-dihydrorosamicin (IZIV)
Micromonospora rosariaIntroduction of D-mycinose biosynthesis genes and mycG22-hydroxylated and 12,13-epoxidized forms of 23-O-mycinosyl-20-deoxo-20-dihydro-12,13-deepoxyrosamicin (IZI)
Micromonospora sp. FERM BP-1076Introduction of D-mycinose biosynthesis genes23-O-mycinosyl-20-deoxy-izenamicin B(1), 22-O-mycinosyl-izenamicin B(2) (TMC-016)

Q & A

Q. What are the key enzymatic steps in the biosynthesis of Mycinamicin III, and how are they experimentally validated?

this compound biosynthesis involves two O-methyltransferases, MycE and MycF, which sequentially modify the 6-deoxyallose moiety of Mycinamicin VI. MycE methylates the C2′-OH group to produce this compound, while MycF methylates the C3′′-OH group to form Mycinamicin IV . Experimental validation includes:

  • Gene cloning and heterologous expression : MycE and MycF genes were cloned into pET28b vectors and expressed in E. coli BL21 (DE3). Recombinant proteins were purified via Ni-NTA chromatography .
  • In vitro assays : LC-MS analysis confirmed enzymatic activity under optimized conditions (10 mM MgCl₂, pH 9.0). MycE showed higher Mg²⁺ dependency than MycF .
  • Substrate specificity : Co-incubation experiments demonstrated sequential methylation (Mycinamicin VI → III → IV) .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

  • LC-MS : Used to track methylation steps via retention time and mass spectrometry comparisons (e.g., Mycinamicin VI vs. III vs. IV) .
  • UV spectroscopy : Monitored enzymatic conversions at 280 nm .
  • Gene knockout studies : Validated biosynthetic pathways by analyzing mutant strains lacking MycE or MycF .

Advanced Research Questions

Q. How do structural and evolutionary differences between MycE and MycF influence their catalytic mechanisms?

MycE (399 amino acids) and MycF (222 amino acids) share low sequence similarity (11.3%) and belong to distinct phylogenetic clades, suggesting divergent evolutionary origins . Key differences include:

  • Conserved motifs : MycE has three SAM-binding motifs, while MycF retains two, affecting cofactor interactions .
  • Temperature and pH optima : MycE activity peaks at 50°C and pH 9.0, whereas MycF operates optimally at 37°C and pH 9.0, differing from homologs like TylE/TylF .
  • Substrate recognition : MycE exclusively methylates Mycinamicin VI, while MycF acts on this compound, indicating strict regioselectivity .

Q. What methodological challenges arise when reconciling contradictory data in this compound biosynthesis studies?

  • Enzyme inactivity : Initial assays showed MycE had no activity, but adding MgCl₂ restored function. This highlights the need to optimize cofactor conditions .
  • Incomplete conversions : MycE alone cannot produce Mycinamicin IV, requiring MycF for sequential methylation. Researchers must account for enzyme collaboration in pathway reconstitution .
  • Data interpretation : LC-MS peaks for intermediates (e.g., this compound) may overlap with byproducts. Co-injection with standards and high-resolution MS are critical for validation .

Q. How can researchers design experiments to investigate the functional interplay between post-PKS tailoring enzymes in this compound biosynthesis?

  • Stepwise pathway reconstitution : Isolate individual enzymes (e.g., MycB, MycD, MycCI, MycG) and test their activity in sequence to map dependencies .
  • Cross-inhibition assays : Test if MycE/MycF activity is affected by other tailoring enzymes (e.g., P450 monooxygenases) using competitive substrates .
  • Structural biology : Perform X-ray crystallography or cryo-EM to study enzyme-substrate binding pockets, guiding mutagenesis studies to alter specificity .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound's bioactivity?

  • PICO (Population, Intervention, Comparison, Outcome) :
  • Population: Bacterial strains sensitive to macrolides.
  • Intervention: this compound derivatives with modified methylation patterns.
  • Comparison: Wild-type vs. engineered analogs.
  • Outcome: Minimum inhibitory concentration (MIC) against resistant pathogens .
    • FINER (Feasible, Interesting, Novel, Ethical, Relevant) :
  • Assess if gene-editing tools (e.g., CRISPR) are feasible for pathway engineering.
  • Ensure novel insights into antibiotic resistance mechanisms .

Q. How should researchers present contradictory data (e.g., enzyme kinetics) in publications?

  • Transparent reporting : Clearly state initial negative results (e.g., MycE inactivity) and subsequent optimizations (e.g., MgCl₂ addition) in the Methods section .
  • Discussion of limitations : Address potential artifacts (e.g., protein misfolding during heterologous expression) and propose alternative approaches .
  • Visual aids : Use tables to compare kinetic parameters (e.g., KmK_m, VmaxV_{max}) under varying conditions .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing enzymatic activity data?

  • Dose-response curves : Fit data to Michaelis-Menten models using nonlinear regression (e.g., GraphPad Prism) to calculate KmK_m and kcatk_{cat} .
  • Error analysis : Report standard deviations from triplicate assays and use ANOVA to compare activity under different pH/temperature conditions .

Q. How can researchers integrate this compound findings into broader antibiotic discovery workflows?

  • Structure-activity relationship (SAR) studies : Correlate methylation patterns with bioactivity using molecular docking simulations .
  • Comparative genomics : Identify homologs of MycE/MycF in other actinomycetes to predict biosynthetic potential .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.